molecular formula C17H15NO3 B2992086 Benzyl 6-formylindoline-1-carboxylate CAS No. 2172503-67-0

Benzyl 6-formylindoline-1-carboxylate

Cat. No. B2992086
CAS RN: 2172503-67-0
M. Wt: 281.311
InChI Key: BXMWHFBBWWSQHD-UHFFFAOYSA-N
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Description

Benzyl 6-formylindoline-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of indoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. The benzyl 6-formylindoline-1-carboxylate has a formyl group and a carboxylate group attached to the indoline ring, which makes it a versatile compound with various potential applications.

Scientific Research Applications

Synthesis of Neuroactive Compounds

Benzyl 6-formylindoline-1-carboxylate derivatives have been utilized in the synthesis of neuroactive compounds. For example, 1-acyl-7-nitroindolines, functionalized with a benzophenone antenna, have shown effectiveness in rapid photorelease of neuroactive amino acids like L-glutamate, which is crucial for activating neuronal glutamate ion channels in biological experiments. This indicates their potential in developing tools for neuroscience research, facilitating studies on neural activation and signaling mechanisms (Papageorgiou, Ogden, & Corrie, 2004).

Advancements in Cyclization Techniques

The compound and its analogs have played a critical role in advancing cyclization techniques for organic synthesis. Isopropyl carbamates derived from benzylamines, when treated with phosphorus pentoxide, yield isoindolinones through a Bischler-Napieralski-type cyclization. This process highlights a novel mechanism involving a carbamoyl cation, demonstrating the compound's versatility in facilitating smooth transformations in synthetic chemistry (Adachi, Onozuka, Yoshida, Ide, Saikawa, & Nakata, 2014).

Tubulin Polymerization Inhibition

In the search for novel cytostatic agents, methoxy-substituted 3-formyl-2-phenylindoles, closely related to Benzyl 6-formylindoline-1-carboxylate, have been explored for their ability to inhibit tubulin polymerization. This action is essential for the development of anti-cancer therapies, as the disruption of microtubule assembly can lead to the inhibition of cancer cell growth. The study of these compounds provides insights into the structural requirements for tubulin polymerization inhibition, offering a pathway for the development of new anticancer drugs (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Eco-Friendly Synthetic Approaches

Efforts to develop environmentally benign synthetic methods have led to the use of Benzyl 6-formylindoline-1-carboxylate derivatives in green chemistry. For instance, a highly efficient and eco-friendly three-component reaction of 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin or indole in water has been developed. This approach highlights the compound's role in facilitating the synthesis of isoindolinone derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Shen, Sun, & Lin, 2013).

properties

IUPAC Name

benzyl 6-formyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-11-14-6-7-15-8-9-18(16(15)10-14)17(20)21-12-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMWHFBBWWSQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)C=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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